molecular formula C13H8OS B14512949 Naphtho[1,2-B]thiophene-3-carbaldehyde CAS No. 62615-54-7

Naphtho[1,2-B]thiophene-3-carbaldehyde

Cat. No.: B14512949
CAS No.: 62615-54-7
M. Wt: 212.27 g/mol
InChI Key: JRQWOXUZQRSVCB-UHFFFAOYSA-N
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Description

Naphtho[1,2-B]thiophene-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a naphthalene and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,2-B]thiophene-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another approach involves the Friedel-Crafts acylation of thiophene derivatives with naphthalene-based substrates .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Naphtho[1,2-B]thiophene-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Naphtho[1,2-B]thiophene-3-carboxylic acid.

    Reduction: Naphtho[1,2-B]thiophene-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Naphtho[1,2-B]thiophene-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Naphtho[1,2-B]thiophene-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the specific biological context and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Uniqueness: Naphtho[1,2-B]thiophene-3-carbaldehyde is unique due to its fused ring system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and as a precursor for synthesizing more complex molecules.

Properties

CAS No.

62615-54-7

Molecular Formula

C13H8OS

Molecular Weight

212.27 g/mol

IUPAC Name

benzo[g][1]benzothiole-3-carbaldehyde

InChI

InChI=1S/C13H8OS/c14-7-10-8-15-13-11-4-2-1-3-9(11)5-6-12(10)13/h1-8H

InChI Key

JRQWOXUZQRSVCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC=C3C=O

Origin of Product

United States

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